molecular formula C10H7Cl2N B1485032 1,3-Dichloro-8-methylisoquinoline CAS No. 21902-39-6

1,3-Dichloro-8-methylisoquinoline

Cat. No.: B1485032
CAS No.: 21902-39-6
M. Wt: 212.07 g/mol
InChI Key: MGIFECXLGIWHEE-UHFFFAOYSA-N
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Description

1,3-Dichloro-8-methylisoquinoline is a halogenated aromatic organic compound with the molecular formula C₁₀H₇Cl₂N. It is a derivative of isoquinoline, featuring chlorine atoms at the 1 and 3 positions and a methyl group at the 8 position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-8-methylisoquinoline can be synthesized through several synthetic routes. One common method involves the chlorination of 8-methylisoquinoline using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-8-methylisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH₃) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinones or carboxylic acids.

  • Reduction: Reduction reactions can produce dihydroisoquinolines or tetrahydroisoquinolines.

  • Substitution: Substitution reactions can lead to the formation of various substituted isoquinolines.

Scientific Research Applications

1,3-Dichloro-8-methylisoquinoline is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is employed in the development of new drugs targeting various diseases. Its applications in biology include the study of enzyme inhibitors and receptor ligands. In industry, it is used as a building block for the synthesis of complex organic compounds.

Mechanism of Action

1,3-Dichloro-8-methylisoquinoline is structurally similar to other halogenated isoquinolines, such as 1,3-Dichloro-7-methylisoquinoline and 1,3-Dichloro-6-methylisoquinoline. its unique substitution pattern and electronic properties distinguish it from these compounds. The presence of the methyl group at the 8 position enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 1,3-Dichloro-7-methylisoquinoline

  • 1,3-Dichloro-6-methylisoquinoline

Properties

IUPAC Name

1,3-dichloro-8-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIFECXLGIWHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288966
Record name Isoquinoline, 1,3-dichloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21902-39-6
Record name Isoquinoline, 1,3-dichloro-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21902-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,3-dichloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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